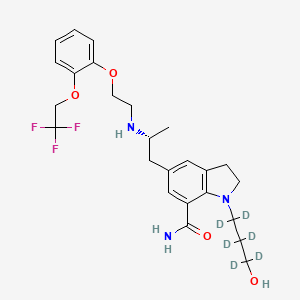
Silodosin-d6
Vue d'ensemble
Description
Silodosin is a selective antagonist of alpha-1 adrenergic receptors, particularly the alpha-1A subtype . It is used to treat symptoms associated with benign prostatic hyperplasia (BPH) . Silodosin helps relax the muscles in the prostate and in the opening to the bladder, which may help increase the flow of urine or decrease the symptoms .
Synthesis Analysis
The synthesis of Silodosin is relatively complex and requires a multiple-step reaction sequence . The most challenging part of this synthesis is the preparation of optically active chiral amine intermediate 2, which imparts the optical activity to Silodosin and majorly contributes to its production cost . Another method for synthesizing Silodosin involves deacetylation of a chlorinated substance with hydrochloric acid/acetic acid to obtain indoline, then carrying out an SN2 substitution reaction to obtain an imide, subsequently carrying out an N alkylation reaction to obtain a benzoate, then reducing carbonyl to obtain indoline, then carrying out a Vilsmeier reaction to obtain an aldehyde, then carrying out oximation and dehydration to obtain a nitrile, and by means of an amine obtained by a reaction with a hydrazine hydrate, carrying out resolution with L-tartaric acid to obtain a key Silodosin intermediate .Molecular Structure Analysis
The molecular formula of Silodosin is C25H32F3N3O4 . The structure of Silodosin includes an indoline ring, a trifluoroethoxy group, and a carboxamide group .Chemical Reactions Analysis
Silodosin determines smooth muscle relaxation in bladder and prostate tissues, increases bladder blood flow in conditions of chronic bladder ischemia, and regulates the activity of transcriptional factors responsible for stromal growth and prostate hyperplasia .Physical And Chemical Properties Analysis
The molecular weight of Silodosin is 495.5345 . It is recommended to store Silodosin at a temperature between 59°F and 86°F (15°C and 30°C) .Applications De Recherche Scientifique
Treatment of Lower Urinary Tract Symptoms (LUTS)
Silodosin is recommended over other α-blockers for the treatment of lower urinary tract symptoms (LUTS) due to its high α 1A uroselectivity . It is beneficial in improving nocturia events related to LUTS .
Treatment of Benign Prostate Hyperplasia (BPH)
Silodosin is one of the drugs approved for the treatment of BPH, being highly effective in improving not only LUTS but also urodynamic parameter impairments secondary to BPH . It exerts effect on relaxing muscles involved in detrusor obstruction, therefore prolonging the need for patients undergoing invasive surgery .
Medical Expulsive Therapy for Distal Ureteral Stones
Silodosin has shown efficacy as medical expulsive therapy for distal ureteral stones in previous prospective randomized trials . In patients with distal ureteral stones, silodosin treatment is beneficial in decreasing stone expulsion time without affecting stone expulsion rate or analgesic need .
Treatment of Chronic Prostatitis/Chronic Pelvic Pain Syndrome (CP/CPPS)
Silodosin has proved beneficial in the treatment of chronic prostatitis/chronic pelvic pain syndrome (CP/CPPS) .
Treatment of Overactive Bladder/Acute Urinary Retention (AUR)
Silodosin has demonstrated promising results in increasing the likelihood of successful trial without catheter in patients with AUR and those taking antihypertensive drugs .
Treatment of Premature Ejaculation (PE)
There were significant improvements in intravaginal ejaculation latency time, quality of life scores, and decrease in PE profile among patients with PE treated with Silodosin .
Post Brachytherapy-Induced Progression in Prostate Cancer
Silodosin has shown to be beneficial in relieving LUTS in patients who underwent prostate cancer brachytherapy .
Regulation of Transcriptional Factors Responsible for Stromal Growth and Prostate Hyperplasia
Silodosin determines smooth muscle relaxation in bladder and prostate tissues, increases bladder blood flow in conditions of chronic bladder ischemia and regulates the activity of transcriptional factors responsible for stromal growth and prostate hyperplasia .
Mécanisme D'action
Target of Action
Silodosin-d6 is a selective antagonist of alpha-1 adrenergic receptors, specifically binding to the alpha-1A subtype with the highest affinity . These receptors are primarily located in the prostate, bladder, and urethra . They play a crucial role in regulating smooth muscle tone in these tissues .
Mode of Action
By blocking the alpha-1A adrenoceptor signaling pathway, Silodosin-d6 promotes relaxation of the smooth muscle in the prostate, bladder, and urethra . This action improves lower urinary tract symptoms such as voiding . Additionally, Silodosin-d6 targets afferent nerves in the bladder, relieving bladder overactivity and storage symptoms .
Biochemical Pathways
Silodosin-d6 affects the alpha-1A adrenoceptor signaling pathway. By blocking these receptors, it influences the contraction and relaxation of smooth muscle in the lower urinary tract . This action can alleviate symptoms associated with benign prostatic hyperplasia (BPH), a condition characterized by the non-malignant enlargement of the prostate gland .
Pharmacokinetics
It’s known that silodosin-d6 is administered orally .
Result of Action
The molecular and cellular effects of Silodosin-d6’s action primarily involve the relaxation of smooth muscle in the lower urinary tract . This relaxation improves urinary symptoms and alleviates bladder outlet obstruction . The compound also relieves bladder overactivity and storage symptoms by targeting afferent nerves in the bladder .
Action Environment
For instance, the presence of other medications can interact with Silodosin-d6, potentially affecting its efficacy . Furthermore, the compound’s action may be influenced by the patient’s health status, such as the presence of renal or hepatic impairment .
Safety and Hazards
Silodosin may cause low blood pressure when you stand up after sitting or lying down, which may lead to dizziness and fainting . It may also affect your pupils during cataract surgery . The major adverse event associated with Silodosin treatment is abnormal ejaculation . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Orientations Futures
Silodosin is one of the drugs approved for the treatment of BPH, being highly effective in improving not only LUTS but also urodynamic parameter impairments secondary to BPH . Moreover, it has shown efficacy as medical expulsive therapy for distal ureteral stones in previous prospective randomized trials . It is recommended to take Silodosin only as directed by your doctor . If you cannot swallow a capsule whole, open it and mix the medicine with applesauce .
Propriétés
IUPAC Name |
1-(1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i4D2,9D2,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCPYILNMDWPEY-JBAXCKMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCC2=C1C(=CC(=C2)C[C@@H](C)NCCOC3=CC=CC=C3OCC(F)(F)F)C(=O)N)C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678731 | |
| Record name | 1-[3-Hydroxy(~2~H_6_)propyl]-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silodosin-d6 | |
CAS RN |
1051374-52-7 | |
| Record name | 1-[3-Hydroxy(~2~H_6_)propyl]-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)

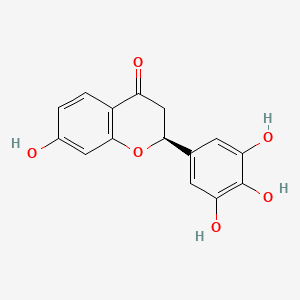
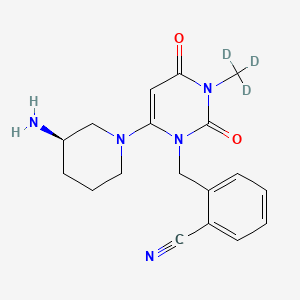
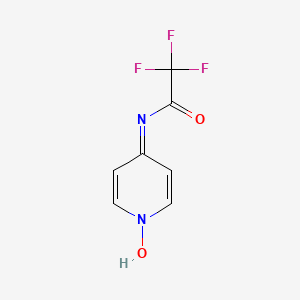
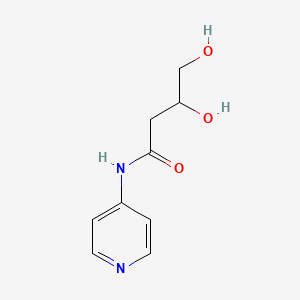
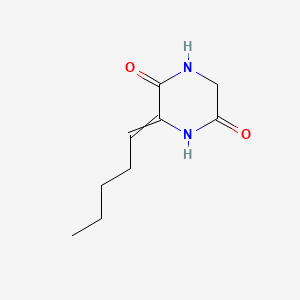
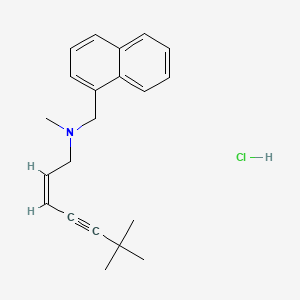
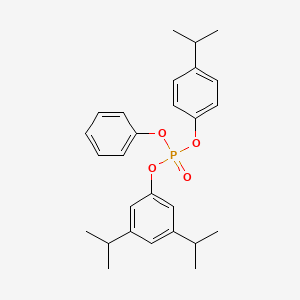
![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)
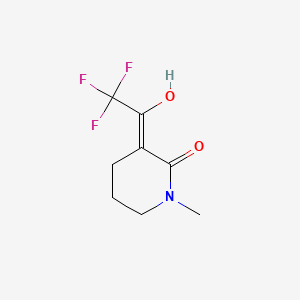
![3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B587614.png)
